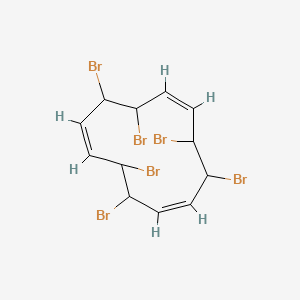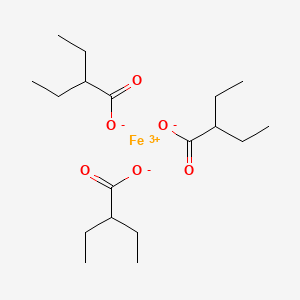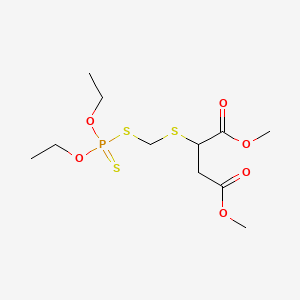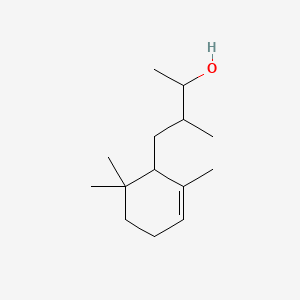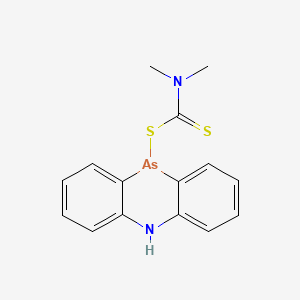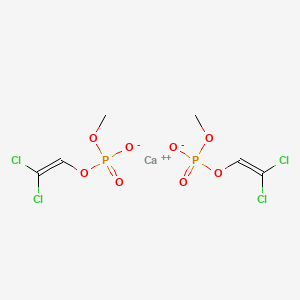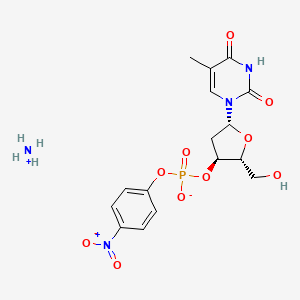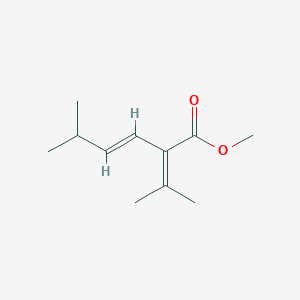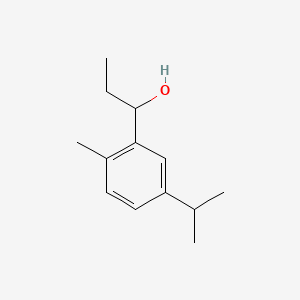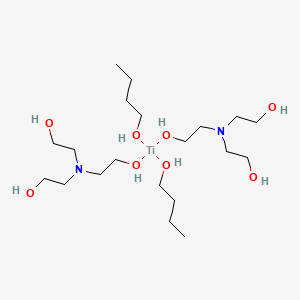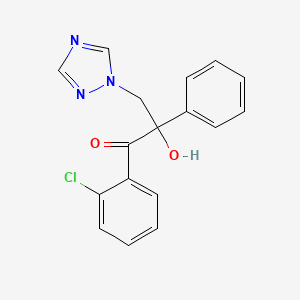
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a ketone functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the aromatic rings: This step may involve Friedel-Crafts acylation or alkylation reactions.
Introduction of the ketone group: This can be done through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or KMnO4.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could yield an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
相似化合物的比较
Similar Compounds
- 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-bromophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-fluorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
Uniqueness
The uniqueness of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, for example, can affect the compound’s lipophilicity and ability to cross biological membranes.
属性
CAS 编号 |
107658-70-8 |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-9-5-4-8-14(15)16(22)17(23,10-21-12-19-11-20-21)13-6-2-1-3-7-13/h1-9,11-12,23H,10H2 |
InChI 键 |
OGCYSLHCXITFBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C(=O)C3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)

